1,2-ベンゾイソキサゾール-3-アセトアミド

概要

説明

Synthesis Analysis

The synthesis of 1,2-Benzisoxazole-3-acetamide and its derivatives involves various chemical reactions, often aiming at introducing functional groups that can lead to pharmacologically active compounds. For instance, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for the preparation of 3,5-disubstituted benzoxazoles, can be synthesized using a straightforward method. This process is characterized by the introduction of reactive 3-chloromethyl and 5-amino groups into the benzoxazole ring (Khodot & Rakitin, 2022).

Molecular Structure Analysis

The molecular structure of 1,2-Benzisoxazole-3-acetamide derivatives is crucial in determining their chemical behavior and reactivity. These structures are typically established through a combination of analytical techniques, including high-resolution mass spectrometry, NMR spectroscopy, and IR spectroscopy. Such studies provide insights into the arrangement of atoms within the molecule and the electronic environment, influencing the compound's chemical properties (Khodot & Rakitin, 2022).

Chemical Reactions and Properties

1,2-Benzisoxazole-3-acetamide undergoes various chemical reactions that modify its structure and properties. For example, the hydrogenation of 1,2-benzisoxazole-3-acetamide oxime leads to a series of transformations, ultimately yielding different compounds such as 2-hydroxybenzimidoylacetamide oxime and 3-amino-5-(2-hydroxyphenyl)isoxazole. These reactions are influenced by factors like the reagents used, reaction conditions, and the presence of catalysts (Uno, Kurokawa, & Nishimura, 1976).

科学的研究の応用

薬理活性

1,2-ベンゾイソキサゾール誘導体は、その重要な薬理学的および生物学的活性で知られています。 それらは、鎮痛薬、抗けいれん薬、抗精神病薬、抗癌剤、および抗菌剤としての可能性について研究されてきました 。これらの化合物は、さまざまな神経経路において重要な役割を果たすセロトニン受容体およびドーパミン受容体への親和性を示しています。

機能性誘導体の合成

この化合物は、機能的に置換された1,2-ベンゾイソキサゾールの合成における重要な中間体として役立ちます。 研究者らは、ベンゾイソキサゾール構造内に保護されたアミノ基と機能的に活性なクロロメチル基を結合させる方法を開発し、潜在的な生物学的活性を有する誘導体の範囲を拡大しました 。

抗糖化特性

ベンゾイソキサゾール誘導体は、有望な抗糖化活性を示しています。糖化は、糖尿病やアルツハイマー病など、さまざまな慢性疾患の発症につながる可能性のあるプロセスです。 これらの化合物の抗糖化特性は、治療用途におけるさらなる研究に価値があるものです 。

抗癌研究

ベンゾイソキサゾール誘導体の独特の分子構造は、抗癌特性に関連付けられています。 これらの化合物は、癌細胞の増殖を阻害する有効性について調査されており、新しい抗癌薬の開発につながる可能性があります 。

抗菌および抗炎症用途

研究により、ベンゾイソキサゾール誘導体は、抗菌および抗炎症活性を示すことが明らかになりました。 これらの特性は、細菌感染症や炎症性疾患に対する新しい治療法の開発に不可欠です 。

除草活性

1,2-ベンゾイソキサゾール-3-アセトアミド誘導体は、合成および除草活性について試験されています。 水田での研究では、特定の誘導体が雑草を効果的に防除できることが示されており、農業害虫管理に対する新しいアプローチを提供しています 。

作用機序

Target of Action

1,2-Benzisoxazole-3-acetamide, also known as 2-(1,2-benzoxazol-3-yl)acetamide, is a compound that has been found to have diverse biological activities .

Mode of Action

It has been suggested that it may interact with its targets in a way that leads to its various biological activities . For instance, one derivative of benzisoxazole showed moderate to high efficacies for 5-HT2A and D2 receptors, indicating potential antipsychotic properties .

Biochemical Pathways

This suggests that it may affect multiple pathways related to these processes. In one study, it was found that supplementation of 4-hydroxybenzoate in minimal media was able to reverse 1,2-benzisoxazole’s antibacterial effects in A. baumannii . This suggests that it may interfere with metabolic pathways involving 4-hydroxybenzoate .

Pharmacokinetics

It has been noted that fluorine functionalization of benzisoxazole derivatives can have a significant effect on drug capacity, related to the clearance of the drug, distribution of the drug, and intensity of drug metabolism .

Result of Action

The molecular and cellular effects of 1,2-Benzisoxazole-3-acetamide’s action are likely diverse, given its broad range of biological activities. For instance, it has been found to have promising anti-glycation, anticancer, antibacterial, and anti-inflammatory activities . This suggests that it may induce changes at the molecular and cellular level that inhibit these processes.

Safety and Hazards

将来の方向性

Benzisoxazole derivatives have gained a lot of importance in recent years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . More detailed future directions can be found in the relevant papers .

生化学分析

Biochemical Properties

1,2-Benzisoxazole-3-acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to affect the metabolism of brain monoamines by increasing the levels of norepinephrine without significantly altering dopamine and serotonin levels . This interaction suggests that 1,2-Benzisoxazole-3-acetamide may modulate catecholamine turnover in the brain, which is crucial for maintaining neurotransmitter balance.

Cellular Effects

1,2-Benzisoxazole-3-acetamide has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to prevent and reverse the decrease in brain norepinephrine induced by reserpine, a drug that depletes neurotransmitters . This indicates that 1,2-Benzisoxazole-3-acetamide can impact neurotransmitter levels and, consequently, neuronal communication and function.

Molecular Mechanism

The molecular mechanism of 1,2-Benzisoxazole-3-acetamide involves its interaction with various biomolecules. It does not inhibit monoamine oxidase, an enzyme responsible for the breakdown of monoamines, but it can decelerate catecholamine metabolism in the brain . This unique mechanism suggests that 1,2-Benzisoxazole-3-acetamide may exert its effects by modulating the turnover of neurotransmitters rather than directly inhibiting their degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Benzisoxazole-3-acetamide change over time. Studies have shown that repeated doses can lead to a slight but significant increase in brain norepinephrine levels . This indicates that the compound’s effects may accumulate over time, potentially leading to long-term changes in neurotransmitter levels and neuronal function.

Dosage Effects in Animal Models

The effects of 1,2-Benzisoxazole-3-acetamide vary with different dosages in animal models. At lower doses, it has been shown to reduce the rate of decline of brain norepinephrine and dopamine levels . At higher doses, it can lead to a sedative state with reduced locomotion . This suggests that while the compound can be beneficial at certain dosages, excessive amounts may lead to adverse effects.

Metabolic Pathways

1,2-Benzisoxazole-3-acetamide is involved in several metabolic pathways. It is metabolized in the liver, where it undergoes acetylation and reduction to form a 2-sulfamoylacetyl phenol metabolite . This process is mediated by the enzyme CYP3A4, indicating that the compound’s metabolism is closely linked to liver function.

Transport and Distribution

The transport and distribution of 1,2-Benzisoxazole-3-acetamide within cells and tissues involve various transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . This ability to penetrate the brain is crucial for its role in modulating neurotransmitter levels and neuronal function.

Subcellular Localization

1,2-Benzisoxazole-3-acetamide is localized in various subcellular compartments, which can influence its activity and function. Its presence in the cytoplasm and its ability to interact with intracellular enzymes suggest that it can modulate cellular processes at multiple levels . This subcellular localization is essential for its role in influencing neurotransmitter metabolism and neuronal function.

特性

IUPAC Name |

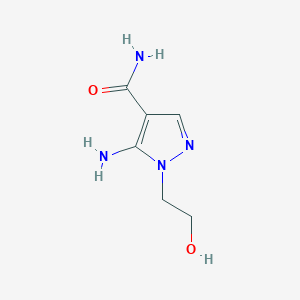

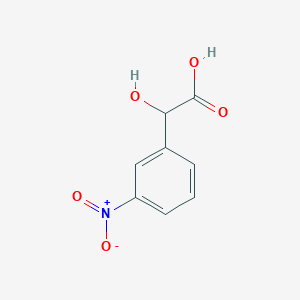

2-(1,2-benzoxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-9(12)5-7-6-3-1-2-4-8(6)13-11-7/h1-4H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOWHBKLGGZHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314559 | |

| Record name | 1,2-Benzisoxazole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23008-68-6 | |

| Record name | 1,2-Benzisoxazole-3-acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzisoxazole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 1,2-Benzisoxazole-3-acetamide derivatives explored in the research?

A1: Research has primarily focused on two main applications for 1,2-Benzisoxazole-3-acetamide derivatives:

- Herbicidal Activity: Studies have shown that certain derivatives, like N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide (10a), exhibit potent herbicidal activity in paddy field settings []. This suggests potential applications in agricultural weed control.

- Dual-Action Potential for Diabetes and Cancer: Research indicates that some derivatives display both Dipeptidyl peptidase-IV (DPP-IV) inhibition and anticancer activity []. DPP-IV inhibition is a therapeutic strategy for type 2 diabetes, while the anticancer activity was observed against A549 and MCF7 cell lines. This dual activity makes them promising candidates for further investigation in the context of both diseases.

Q2: How does the structure of 1,2-Benzisoxazole-3-acetamide influence its activity?

A2: Structure-activity relationship (SAR) studies have revealed key insights into how modifications to the 1,2-Benzisoxazole-3-acetamide scaffold affect its biological activity:

- Presence of Glycine Spacer: Derivatives without a glycine spacer showed enhanced anticancer activity compared to those with the spacer []. This suggests the spacer might hinder interaction with specific targets involved in cancer cell growth.

- Substituent Effects: The type of substituent on the benzene ring significantly impacts activity. For instance, a cyano group at a specific position led to significantly increased anticancer activity against the MCF7 cell line compared to the standard drug fluorouracil [].

Q3: What are the implications of the catalytic reduction of 1,2-Benzisoxazole-3-acetamide oxime?

A3: The catalytic reduction of 1,2-Benzisoxazole-3-acetamide oxime (1) follows a specific reaction pathway, ultimately yielding 2-hydroxybenzoylacetamidine (3) []. This process involves the formation of several intermediate compounds, including 2-hydroxybenzimidoylacetamide oxime (2) and 3-amino-5-(2-hydroxyphenyl)isoxazole (4) []. Understanding this reaction pathway and the involved intermediates is crucial for potentially synthesizing other valuable compounds and exploring alternative reaction pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene)](/img/structure/B1267338.png)

![2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide](/img/structure/B1267346.png)

![6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267356.png)